molecular formula C15H15NO3 B1331272 (S)-N-Acetyl-2-naphthylalanine CAS No. 37439-99-9

(S)-N-Acetyl-2-naphthylalanine

Cat. No. B1331272
CAS RN: 37439-99-9
M. Wt: 257.28 g/mol
InChI Key: HGTIILKZSFKZMS-AWEZNQCLSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enantiomeric Purity Enhancement

(S)-N-Acetyl-2-naphthylalanine derivatives have been used in the enhancement of enantiomeric purity in chemical synthesis. For instance, the single enantiomers of 2-naphthylalanine were prepared from 2-naphthaldehyde, with key steps including asymmetric hydrogenation and subsequent transformations preserving enantiomeric purity over 99.5% (Boaz et al., 2005).

Enzymatic Synthesis of Chiral Amino Acids

N-Acetyl amino acid racemases (NAAARs), which include (S)-N-Acetyl-2-naphthylalanine as a substrate, are pivotal in the enzymatic synthesis of chiral amino acids, crucial for biotechnology applications. A spectrophotometric microtiter-plate-based assay for NAAAR has been developed, enabling the determination of kinetic parameters and high-throughput screening of NAAAR mutant gene libraries (Sánchez-Carrón et al., 2015).

Antimicrobial Peptide Enhancement

The addition of bulky amino acid β-naphthylalanine to short antimicrobial peptides, including derivatives of (S)-N-Acetyl-2-naphthylalanine, has been shown to boost their salt resistance and serum stability. This strategy improves the efficacy of these peptides under high salt conditions, which is crucial for their pharmaceutical applications (Chu et al., 2013).

Cellular Delivery of Cyclic Peptides

(S)-N-Acetyl-2-naphthylalanine derivatives are used in enhancing the cellular delivery of cyclic peptides. Embedding short peptide motifs containing (S)-N-Acetyl-2-naphthylalanine into cyclic peptides has shown to significantly increase their membrane permeability and internalization into mammalian cells, thus enhancing their potential as therapeutic agents and research tools (Qian et al., 2013).

Antitumor Activities

Compounds containing naphthylalanine derivatives, including (S)-N-Acetyl-2-naphthylalanine, have been investigated for their antitumor effects. Research shows that such compounds exhibit significant antitumor activity, making them a research hotspot in the field of cancer treatment (Duo-du, 2014).

Pharmacological Properties

Studies on (S)-N-Acetyl-2-naphthylalanine derivatives have revealed their importance in understanding pharmacological properties of various compounds. These derivatives are used to synthesize analogues for testing in various bioassays, contributing to the development of potential therapeutic agents (Lammek et al., 2009).

Safety And Hazards

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Future Directions

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For a specific compound like “(S)-N-Acetyl-2-naphthylalanine”, you would need to look up this information in scientific literature or databases. Please note that not all compounds will have information available in all of these categories. If you have access to scientific databases or a university library, those would be good places to start your research. You could also try searching for the compound in online resources like Google Scholar or PubMed. If you’re having trouble finding information, it might be helpful to consult with a chemist or a librarian. They can often provide guidance on how to search for chemical information. I hope this helps, and let me know if you have any other questions!


properties

IUPAC Name

(2S)-2-acetamido-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTIILKZSFKZMS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Acetyl-2-naphthylalanine

CAS RN

37439-99-9
Record name N-Acetyl-3-(2-naphthyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037439999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL-3-(2-NAPHTHYL)-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21A9PLE39M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Etayo, A Vidal-Ferran - Chemical Society Reviews, 2013 - pubs.rsc.org
During the last few decades, rhodium-catalysed asymmetric hydrogenation of diverse alkene classes has emerged as a powerful synthetic tool in the pharmaceutical industry, …
Number of citations: 389 pubs.rsc.org

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